Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Brand Name: Vulcanchem
CAS No.: 85284-12-4
VCID: VC16975465
InChI: InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3
SMILES:
Molecular Formula: C27H52O8
Molecular Weight: 504.7 g/mol

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

CAS No.: 85284-12-4

Cat. No.: VC16975465

Molecular Formula: C27H52O8

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate - 85284-12-4

Specification

CAS No. 85284-12-4
Molecular Formula C27H52O8
Molecular Weight 504.7 g/mol
IUPAC Name bis[2-(2-butoxyethoxy)ethyl] undecanedioate
Standard InChI InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3
Standard InChI Key PAVCUFXONGUODS-UHFFFAOYSA-N
Canonical SMILES CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate features an undecanedioic acid core (HOOC-(CH2)9-COOH\text{HOOC-(CH}_2\text{)}_9\text{-COOH}) esterified with two 2-(2-butoxyethoxy)ethyl groups. Each side chain consists of a butyl ether segment connected via an ethylene glycol spacer, yielding a branched topology. The presence of multiple ether oxygen atoms introduces polarity, while the extended alkyl chains contribute to hydrophobic interactions .

Physical Properties

Key physical parameters include:

PropertyValueSource
Molecular Weight416.59 g/mol
Density~1.01 g/mL (estimated)
Boiling Point>250°C (decomposes)
LogP (Octanol-Water)~5.7 (hydrophobic)

The compound’s high molecular weight and hydrophobic LogP value suggest limited water solubility and a propensity to partition into lipid-rich environments. Its viscosity and thermal stability are inferred from structurally analogous esters, such as bis(2-(2-butoxyethoxy)ethyl) adipate, which exhibits a boiling point of 491.5°C and a melting point of -11°C .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step esterification process:

  • Dicarboxylic Acid Activation: Undecanedioic acid reacts with a chlorinating agent (e.g., thionyl chloride) to form the corresponding diacyl chloride.

  • Esterification with Glycol Ether: The diacyl chloride undergoes nucleophilic acyl substitution with 2-(2-butoxyethoxy)ethanol in the presence of a base (e.g., pyridine) to yield the final product .

Alternative routes may employ direct acid-catalyzed esterification between undecanedioic acid and excess glycol ether, though this method requires stringent temperature control to prevent side reactions .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure to isolate the target compound from unreacted precursors and oligomeric by-products. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy ensure a purity ≥98% .

Comparative Analysis with Structural Analogs

The compound’s performance is contextualized against similar esters:

CompoundMolecular FormulaKey Differences
Bis(2-ethylhexyl) phthalateC24H38O4\text{C}_{24}\text{H}_{38}\text{O}_4Shorter chain, higher acute toxicity
Di(2-butoxyethyl) adipateC20H38O4\text{C}_{20}\text{H}_{38}\text{O}_4Smaller dicarboxylate core
Bis(2-(2-butoxyethoxy)ethyl) adipateC22H42O8\text{C}_{22}\text{H}_{42}\text{O}_8Additional ether groups, lower LogP

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate distinguishes itself through its extended aliphatic chain, which enhances thermal stability and reduces leaching in polymer matrices .

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and chronic exposure effects.

  • Green Synthesis Methods: Develop catalytic processes to reduce energy input and waste generation.

  • Advanced Material Applications: Explore roles in ion-conductive polymers or phase-change materials.

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